3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride
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Overview
Description
3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride is a hydrochloride salt of a compound featuring a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride, the typical approach involves the reaction of 3-amino-1-propanone with (2R,6S)-2,6-dimethylmorpholine in the presence of a suitable acid, leading to the formation of the desired product. Key reaction conditions include maintaining the temperature and pH to favor the formation of the morpholine ring.
Industrial Production Methods
In industrial settings, the synthesis process may be scaled up using continuous flow reactors to ensure consistent quality and yield. Solvents and reagents are chosen for their efficiency and environmental impact, with considerations for green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes:
Substitution Reactions: Involving nucleophiles reacting with the electrophilic carbon atom in the carbonyl group.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound can lead to variations in its chemical properties.
Condensation Reactions: Forming new bonds by the loss of small molecules like water.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, various amines.
Major Products
Reactions can lead to various derivatives and analogs, modifying the morpholine ring or introducing new functional groups to enhance the compound's properties.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis.
Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
Studied for its potential role in enzyme inhibition.
Explored for its ability to interact with cellular receptors.
Medicine:
Investigated for potential pharmacological activities, such as anti-inflammatory or antiviral properties.
Industry:
Utilized in the production of specialty chemicals.
Functions as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound's effects are primarily exerted through its interactions with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering biological pathways. The morpholine ring plays a key role in its binding affinity and specificity.
Comparison with Similar Compounds
2,6-Dimethylmorpholine
3-Amino-1-propanone
Properties
IUPAC Name |
3-amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7-5-11(6-8(2)13-7)9(12)3-4-10;/h7-8H,3-6,10H2,1-2H3;1H/t7-,8+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXAYDUFIPAJKP-KVZVIFLMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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